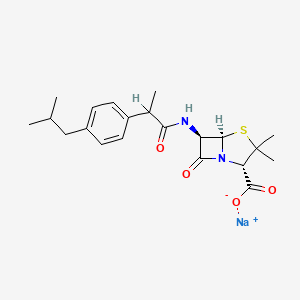![molecular formula C21H18BrNO3 B1674299 1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone CAS No. 881639-98-1](/img/structure/B1674299.png)
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Overview
Description
The compound “1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone” is also known as G-1 or LNS8801 . It is an orally bioavailable selective agonist of the G protein-coupled estrogen receptor (GPER), with potential immunomodulating and antineoplastic activities . Upon oral administration, LNS8801 targets, binds to, and activates GPER. This activates GPER-mediated signaling and suppresses the expression of various tumor-associated genes, such as c-Myc and programmed cell death-ligand 1 (PD-L1). This leads to an inhibition of tumor cell proliferation .
Molecular Structure Analysis
The molecular formula of the compound is C21H18BrNO3 . The compound is essentially planar . The compound contains a 1,3-benzodioxol-5-yl group, a tetrahydro-3H-cyclopenta[c]quinolin-8-yl group, and an ethanone group .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 412.3 g/mol . The compound is essentially planar . The compound contains a 1,3-benzodioxol-5-yl group, a tetrahydro-3H-cyclopenta[c]quinolin-8-yl group, and an ethanone group .
Scientific Research Applications
Cancer Therapy
G1 as a Therapeutic Agent in Waldenström Macroglobulinemia (WM): G1, also known as Tespria, has been identified as a promising therapeutic agent for Waldenström Macroglobulinemia, a rare hematologic malignancy. G1’s activation of GPER1 leads to cell cycle arrest and apoptosis in tumor cells, offering a novel therapeutic target in WM .
Metabolic Disease Management
G1 in Obesity and Diabetes Treatment: Studies have shown that G1 can be effective in mouse models of obesity and diabetes. It has been observed to reduce body weight, improve glucose homeostasis, and lower body fat content without feminizing effects on the uterus or beneficial effects on bone health .
Cardiovascular Health
G1’s Role in Endothelial Cell Function: G1 has been implicated in inducing actin polymerization and reducing cellular proliferation in human umbilical vein endothelial cells (HUVECs), suggesting a functional role of GPR30 in these cells which could be significant for cardiovascular health .
Oncology
G1’s Impact on Ovarian Cancer Cell Lines: In ovarian cancer cell lines IGROV-1 and SKOV-3, G1 has been shown to alter morphology, decrease viability, suppress proliferation, and induce apoptosis, indicating its potential as an anti-cancer agent .
Endocrinology
G1 as an Estrogen Receptor Mediator: G1 is a proposed GPR30-specific agonist that mediates rapid non-genomic estrogen responses. Its binding to GPR30 could implicate the receptor in several pathophysiological events, including those related to endocrine functions .
Mechanism of Action
Target of Action
The primary target of the GPR30 inhibitor G1 is the G protein-coupled estrogen receptor (GPER, formerly known as GPR30) . GPER is a seven-transmembrane receptor that mediates non-genomic estrogenic signaling . It is involved in various cellular processes such as cell-cycle progression, cellular proliferation, differentiation, apoptosis, migration, and invasion .
Mode of Action
G1, as a selective agonist of GPER, interacts with its target to modulate its activity .
properties
IUPAC Name |
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-11(24)12-5-6-18-15(7-12)13-3-2-4-14(13)21(23-18)16-8-19-20(9-17(16)22)26-10-25-19/h2-3,5-9,13-14,21,23H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVKVWHYFBIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389691 | |
| Record name | 1-[4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone | |
CAS RN |
881639-98-1 | |
| Record name | 1-[4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | G-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of G-1 in glioblastoma cells?
A1: G-1 exhibits a cytostatic effect on GBM cells by disrupting tubulin dynamics. [] This disruption blocks tubulin polymerization, a crucial process for cell division, leading to G2/M cell cycle arrest. []
Q2: Is the effect of G-1 on tubulin dynamics dependent on the G-protein-coupled estrogen receptor (GPER)?
A2: Interestingly, the observed G-1-induced blockade of tubulin polymerization and subsequent cell cycle arrest appear to be independent of GPER. [] Further research is needed to fully elucidate the precise molecular target of G-1.
Q3: Does G-1 enhance the efficacy of temozolomide, the standard chemotherapy for GBM?
A3: Yes, research indicates that G-1 potentiates the effect of temozolomide. [] Combining both treatments leads to a prolonged mitotic arrest, even in GBM cell lines less sensitive to temozolomide alone. []
Q4: What is the significance of GPER expression in GBM patients?
A4: In silico analysis suggests that GPER expression levels might correlate with survival rates in female GBM patients. [] This finding highlights the potential influence of estrogen signaling pathways in GBM progression, warranting further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



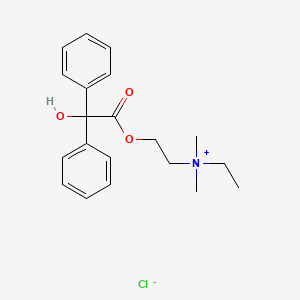

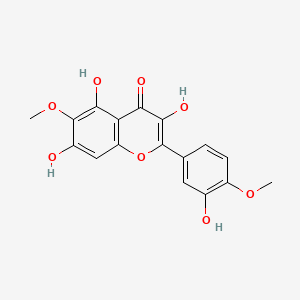
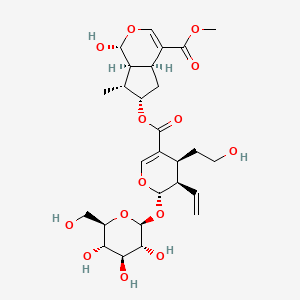

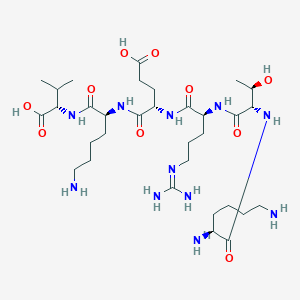

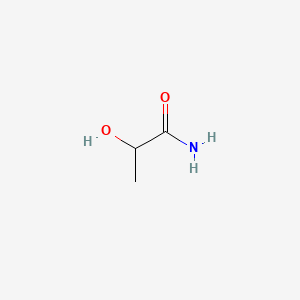
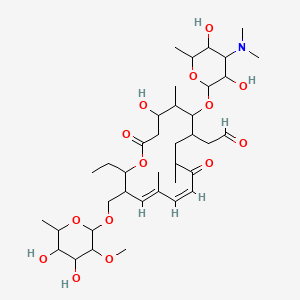
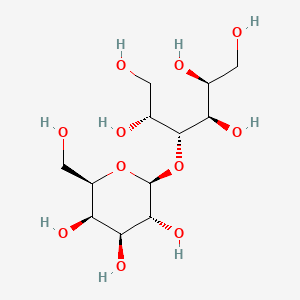

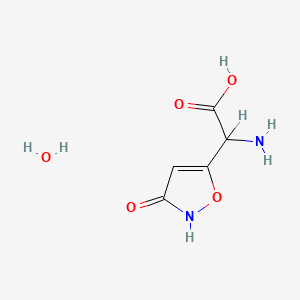
![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)
